2-Bromo-5-fluoroaniline

Catalog No.
S673633
CAS No.
1003-99-2
M.F
C6H5BrFN
M. Wt
190.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-fluoroaniline

CAS Number

1003-99-2

Product Name

2-Bromo-5-fluoroaniline

IUPAC Name

2-bromo-5-fluoroaniline

Molecular Formula

C6H5BrFN

Molecular Weight

190.01 g/mol

InChI

InChI=1S/C6H5BrFN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2

InChI Key

FWTXFEKVHSFTDQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)N)Br

Canonical SMILES

C1=CC(=C(C=C1F)N)Br

The exact mass of the compound 2-Bromo-5-fluoroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-5-fluoroaniline (CAS 1003-99-2) is a highly functionalized ortho-bromo aniline derivative characterized by its dual halogenation pattern. As a critical intermediate in pharmaceutical and advanced materials synthesis, it provides a reactive primary amine, a bromine atom primed for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig, and Sonogashira), and a fluorine atom that modulates both the ring's electronic distribution and the lipophilicity of downstream products. Commercially, it is procured as a precursor for complex heterocyclic scaffolds, including difunctionalized indoles, quinolines, and biphenyl-based active pharmaceutical ingredients (APIs), where the specific 2-bromo-5-fluoro substitution pattern is strictly required to achieve target metabolic stability and binding affinity [1].

Substituting 2-bromo-5-fluoroaniline with unfluorinated analogs (like 2-bromoaniline) or structural isomers (such as 2-bromo-4-fluoroaniline) fundamentally alters the reactivity and final product profile. The fluorine atom at the 5-position exerts a strong electron-withdrawing effect that lowers the amine's pKa to approximately 1.52, significantly reducing its nucleophilicity compared to 2-bromoaniline (pKa ~2.53) and requiring tailored catalytic conditions for C-N bond formation . Furthermore, in API development, the 5-fluoro substituent is strategically placed to block specific cytochrome P450 metabolic oxidation sites and increase lipophilicity. Using an isomer shifts the electronic activation of the bromine atom during the oxidative addition step of cross-coupling, leading to divergent regioselectivity, altered reaction kinetics, and the failure to produce the required fluorinated target scaffolds [1].

Amine pKa Modulation for Controlled Reactivity

The introduction of a fluorine atom at the 5-position significantly withdraws electron density from the aromatic ring, directly impacting the basicity of the primary amine. 2-Bromo-5-fluoroaniline exhibits a predicted pKa of approximately 1.52, compared to 2.53 for 2-bromoaniline. This reduced nucleophilicity alters its reactivity profile in electrophilic aromatic substitutions and requires specific base/ligand pairings during Buchwald-Hartwig aminations to achieve optimal conversion.

Evidence DimensionAmine pKa (Basicity)
Target Compound Data1.52 ± 0.10
Comparator Or Baseline2-Bromoaniline (2.53)
Quantified Difference~1.0 pKa unit reduction
ConditionsStandard physicochemical property prediction

Buyers scaling up C-N coupling reactions must account for this lower pKa when selecting catalytic systems, as generic conditions optimized for 2-bromoaniline may result in poor yields.

Precursor Efficiency in Suzuki-Miyaura Biphenyl Synthesis

In the synthesis of complex active pharmaceutical ingredients, such as Free Fatty Acid Receptor 4 (FFAR4) agonists, 2-bromo-5-fluoroaniline serves as a highly efficient cross-coupling partner. When reacted with arylboronic acids (e.g., 4-tolylboronic acid) under standard Pd(PPh3)4 catalysis, it successfully yields the corresponding 4-fluoro-[1,1'-biphenyl]-2-amine intermediates with high conversion rates (71% yield). Substituting this with an unfluorinated analog would fail to provide the essential fluorine atom required for the target compound's binding affinity and metabolic stability [1].

Evidence DimensionSuzuki cross-coupling yield
Target Compound Data71% yield of fluorinated biphenyl intermediate
Comparator Or BaselineUnfluorinated synthesis routes (require late-stage fluorination)
Quantified DifferenceDirectly installs the critical 5-fluoro functional group in a single high-yield step
ConditionsPd(PPh3)4 catalyst, Na2CO3, ethanol/toluene, 80 °C

Procuring the pre-fluorinated ortho-bromo building block streamlines the synthesis of fluorinated biphenyls, avoiding hazardous and low-yielding late-stage fluorination steps.

Compatibility with Imidoylative Sonogashira Cascades

2-Bromo-5-fluoroaniline demonstrates excellent processability in advanced multicomponent cascade reactions. In the synthesis of medicinally valuable 4-aminoquinolines, it successfully undergoes a one-pot imidoylative Sonogashira cross-coupling and acid-mediated cyclization. This directly furnishes 7-fluoro-substituted quinolines (such as 4-amino-2-cyclohexyl-7-fluoroquinoline, a promising antileishmanial scaffold). The specific ortho-bromo and meta-fluoro arrangement is critical here, as the bromine enables the initial Pd-catalyzed alkynylation, while the fluorine directs the electronic properties of the resulting quinoline core [1].

Evidence DimensionCascade cyclization performance
Target Compound DataDirect formation of 7-fluoroquinoline cores
Comparator Or Baseline2-Bromoaniline (yields unfluorinated quinolines)
Quantified DifferenceEnables the one-pot construction of heavily functionalized fluorinated heterocycles
ConditionsPd(OAc)2/Xantphos catalyst, CuBr, Cs2CO3, 90 °C

For drug discovery procurement, this compound unlocks rapid, one-pot access to fluorinated quinoline libraries that cannot be synthesized efficiently from non-halogenated precursors.

Synthesis of Fluorinated Biphenyl APIs

Due to its high reactivity in Suzuki-Miyaura couplings, 2-bromo-5-fluoroaniline is the ideal starting material for synthesizing 4-fluoro-[1,1'-biphenyl]-2-amine intermediates. These scaffolds are critical in the development of novel therapeutics, such as Free Fatty Acid Receptor 4 (FFAR4) agonists for Type 2 diabetes treatment, where the fluorine atom enhances metabolic stability [1].

Construction of 7-Fluoroquinoline and 6-Fluoroindole Cores

The compound's ortho-bromo primary amine structure makes it a perfect substrate for cascade cyclizations, including imine-Heck reactions and imidoylative Sonogashira couplings. It is specifically procured to build 6-fluoroindole derivatives (e.g., CRTH-2 antagonists like MK-1029) and 7-fluoro-4-aminoquinolines, providing the exact regiochemistry required for target receptor binding[2].

Development of Antitumor Benzothiazoles

2-Bromo-5-fluoroaniline is utilized as a key intermediate in the synthesis of experimental antitumor agents, such as Phortress analogs. The specific placement of the fluorine atom is utilized to modulate the lipophilicity of the drug molecule, facilitating cellular entry and subsequent activation by cytochrome P450 enzymes in sensitive cancer cells .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-5-fluoroaniline

Dates

Last modified: 08-15-2023

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